molecular formula C24H26N2O2 B1666191 BENZANILIDE, N-(5-(p-AMINOPHENOXY)PENTYL)- CAS No. 102955-75-9

BENZANILIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-

Cat. No. B1666191
M. Wt: 374.5 g/mol
InChI Key: BJOORUYNSFEIDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzanilide, N-(5-(p-aminophenoxy)pentyl)- is a bioactive chemical.

Scientific Research Applications

Anticonvulsant Activities

Benzanilide derivatives, including N-(5-(p-aminophenoxy)pentyl) benzanilide, have been studied for their anticonvulsant properties. For example, Clark, Lin, and Sansom (1986) demonstrated that a series of 2- and 3-aminobenzanilides, related to the benzanilide structure, exhibit significant anticonvulsant activity in mice. The studies aimed to explore the relationship between benzamide structure and anticonvulsant effects (Clark, Lin, & Sansom, 1986).

Applications in Oligonucleotide Synthesis

The use of benzanilide derivatives in oligonucleotide synthesis has been explored. Schulhof, Molko, and Teoule (1987) found that phenoxyacetyl and methoxyacetyl groups, similar to those in benzanilides, are effective in protecting amino groups in the synthesis of modified DNA, demonstrating the potential of benzanilide derivatives in genetic research and biotechnology (Schulhof, Molko, & Teoule, 1987).

Analytical Chemistry Applications

In analytical chemistry, benzanilides are used as derivatization agents. Ramos, Tyson, and Curran (1998) described a method involving benzanilide derivatives for the determination of acetaminophen using flow injection and FTIR spectrophotometry. This highlights the role of benzanilide compounds in analytical methodologies (Ramos, Tyson, & Curran, 1998).

Inhibition of Histone Deacetylase

Benzamide derivatives, including benzanilides, have been evaluated for their inhibitory activity against histone deacetylase. Suzuki et al. (1999) reported that certain benzamide derivatives show significant inhibition of histone deacetylase, indicating potential applications in cancer research and therapy (Suzuki et al., 1999).

Inhibition of Complex II Activity in Mitochondria

Research by White (1987) examined substituted benzanilide compounds for their ability to inhibit Complex II activity in mitochondria. These studies are crucial for understanding mitochondrial function and developing treatments for mitochondrial disorders (White, 1987).

properties

CAS RN

102955-75-9

Product Name

BENZANILIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-

Molecular Formula

C24H26N2O2

Molecular Weight

374.5 g/mol

IUPAC Name

N-[5-(4-aminophenoxy)pentyl]-N-phenylbenzamide

InChI

InChI=1S/C24H26N2O2/c25-21-14-16-23(17-15-21)28-19-9-3-8-18-26(22-12-6-2-7-13-22)24(27)20-10-4-1-5-11-20/h1-2,4-7,10-17H,3,8-9,18-19,25H2

InChI Key

BJOORUYNSFEIDG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)N(CCCCCOC2=CC=C(C=C2)N)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(CCCCCOC2=CC=C(C=C2)N)C3=CC=CC=C3

Appearance

Solid powder

Other CAS RN

102955-75-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Benzanilide, N-(5-(p-aminophenoxy)pentyl)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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